molecular formula C18H18N6O3 B2438732 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide CAS No. 897622-53-6

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2438732
CAS No.: 897622-53-6
M. Wt: 366.381
InChI Key: SRABGQXTSCAKGR-UHFFFAOYSA-N
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a tetrazole ring, a nitrophenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3,4-dimethylphenyl nitrile can react with sodium azide under acidic conditions to form 1-(3,4-dimethylphenyl)-1H-tetrazole.

    Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as bromoacetic acid, to introduce the acetamide group.

    Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group, typically using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide has been studied for its potential as an antimicrobial agent. Its ability to interact with bacterial cell walls makes it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent, possibly due to its ability to inhibit specific enzymes involved in inflammation pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory action may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
  • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both the dimethylphenyl and nitrophenyl groups. These substituents can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves several steps:

  • Preparation of the Tetrazole Ring : The compound is synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide to form the tetrazole ring.
  • Coupling Reaction : The tetrazole intermediate is then coupled with 2-(4-nitrophenyl)acetyl chloride under basic conditions to yield the final product.

The molecular formula for this compound is C17H18N6O3C_{17}H_{18}N_{6}O_{3}, with a molecular weight of approximately 346.37 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects. Additionally, the tetrazole ring may facilitate binding to specific enzymes or receptors, modulating their activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing tetrazole rings demonstrate cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
Compound A10 ± 0.5A-431
Compound B8 ± 0.3Jurkat
This compoundTBDTBD

Case Study : A recent study evaluated the anticancer effects of related tetrazole derivatives in vitro. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity compared to their counterparts without such modifications .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary tests suggest that the compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of tetrazole derivatives:

  • Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups tend to exhibit lower activity compared to those with electron-donating groups.
  • Substituent Positioning : The position of substituents on the phenyl rings affects binding affinity and subsequently the biological efficacy.

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-12-3-6-16(9-13(12)2)23-17(20-21-22-23)11-19-18(25)10-14-4-7-15(8-5-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRABGQXTSCAKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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